N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15296159
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O3 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O3/c1-13-4-9-17(14(2)12-13)21-20(25)19-18(24)10-11-23(22-19)15-5-7-16(26-3)8-6-15/h4-12H,1-3H3,(H,21,25) |
| Standard InChI Key | NRYSXWPVFOCKLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC)C |
Introduction
N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazine derivatives. These compounds are known for their significant biological activities, particularly in medicinal chemistry. The compound's structure features a dihydropyridazine ring, a carboxamide functional group, and aromatic rings with methoxy and dimethyl substituents, which contribute to its unique pharmacological profile.
Synthesis
The synthesis of N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common method includes the condensation of appropriate amines with carbonyl compounds followed by cyclization to form the dihydropyridazine ring. These reactions are typically carried out under controlled conditions to avoid side reactions and ensure high yields of the desired products.
Biological Activities
N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been studied for its potential as an antimicrobial and anticancer agent. Compounds with similar structures have shown significant activity against various bacterial strains and cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cell proliferation and survival.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity to various biological targets. These studies are essential for understanding how the compound interacts with biological macromolecules and for optimizing its efficacy and safety profile in therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. Notable examples include:
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide | 898472-95-2 | Anticancer | |
| N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide | Not available | Potential anticancer and antimicrobial |
These compounds often exhibit different pharmacological profiles due to variations in their substituents and structural features.
Potential Applications
N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide represents a promising area of research due to its unique structural features and potential biological activities. Further studies are necessary to fully understand its mechanisms and optimize its applications in medicinal chemistry.
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